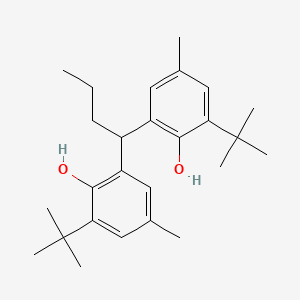

2,2'-Butylidenebis(6-tert-butyl-p-cresol)

Descripción general

Descripción

2,2’-Butylidenebis(6-tert-butyl-p-cresol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.

Mecanismo De Acción

Target of Action

2,2’-Butylidenebis(6-tert-butyl-p-cresol) is primarily used as an antioxidant and a stabilizing additive . It is commonly used in the rubber and plastic industries to increase oxidation stability .

Action Environment

The action, efficacy, and stability of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) can be influenced by various environmental factors. For instance, its antioxidant activity may be more pronounced in environments with high levels of oxidative stress. Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and effectiveness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is synthesized through a condensation reaction between 2-tert-butyl-4-methylphenol and butyraldehyde . The reaction typically occurs under acidic conditions, which facilitate the formation of the bisphenol structure.

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Substitution: Substitution reactions can occur in the presence of halogens or other electrophilic reagents.

Major Products:

Oxidation: The oxidation of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) typically results in the formation of quinones or other oxidized derivatives.

Substitution: Substitution reactions can yield halogenated derivatives or other substituted phenolic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C23H32O2

- CAS Number : 119-47-1

- IUPAC Name : 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol

This compound features a methylene bridge connecting two hindered phenolic groups, which enhances its antioxidant capabilities.

Plastics and Polymers

One of the primary applications of 2,2'-Butylidenebis(6-tert-butyl-p-cresol) is in the plastics industry:

- Function : Acts as an antioxidant to prevent oxidative degradation in polymers.

- Usage : Commonly used in polyethylene, polypropylene, and polystyrene formulations to enhance thermal stability and prolong service life.

Rubber Industry

In the rubber sector, this compound is crucial for:

- Function : Preventing oxidative damage during processing and in final products.

- Usage : Utilized in the production of tires and other rubber goods to improve durability and aging resistance.

Coatings and Sealants

The compound is also employed in coatings:

- Function : Serves as a stabilizer to protect against UV degradation and oxidation.

- Usage : Found in paints, varnishes, and sealants to maintain color integrity and performance over time.

Food Packaging

Due to its antioxidant properties, it is used in food packaging materials:

- Function : Retards oxidation of fats and oils in food products.

- Usage : Incorporated into waxed papers and plastic films to extend shelf life.

Toxicity Profile

Research indicates that 2,2'-Butylidenebis(6-tert-butyl-p-cresol) has a low toxicity profile:

- Acute Toxicity : LD50 values greater than 5,000 mg/kg suggest low acute toxicity in animal studies .

- Dermal Sensitization : Studies show minimal sensitization risk at concentrations used in consumer products .

Application in Automotive Industry

A study on the effectiveness of antioxidants in automotive lubricants demonstrated that incorporating 2,2'-Butylidenebis(6-tert-butyl-p-cresol) significantly improved oxidation stability compared to formulations without antioxidants. This enhancement led to longer oil change intervals and reduced engine wear.

Food Packaging Efficacy

In a controlled trial assessing the shelf life of packaged snacks, samples treated with films containing this antioxidant showed a marked reduction in rancidity compared to those without it. The results highlighted the compound's role in maintaining product quality over extended storage periods.

Data Table Summary

| Application Area | Function | Benefits |

|---|---|---|

| Plastics | Antioxidant | Increases thermal stability |

| Rubber | Oxidative damage prevention | Enhances durability |

| Coatings | UV protection | Maintains color integrity |

| Food Packaging | Oxidation retardation | Extends shelf life |

Comparación Con Compuestos Similares

2,2’-Methylenebis(6-tert-butyl-p-cresol): Another phenolic antioxidant with similar applications in stabilizing polymers and preventing oxidative degradation.

Bisphenol A: A widely used compound in the production of polycarbonate plastics and epoxy resins, but with different structural and functional properties compared to 2,2’-Butylidenebis(6-tert-butyl-p-cresol).

Uniqueness: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant in various industrial applications. Its ability to prevent oxidative degradation makes it a valuable additive in the rubber and plastic industries .

Actividad Biológica

2,2'-Butylidenebis(6-tert-butyl-p-cresol) (often referred to as BHT or Santowhite) is a synthetic antioxidant primarily used in food preservation and industrial applications. Its chemical structure comprises two tert-butyl-p-cresol units linked by a butylidene bridge, which contributes to its biological activity. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C26H38O2

- Molecular Weight : 398.58 g/mol

- CAS Number : 4081-14-5

Biological Activity

The biological activity of 2,2'-Butylidenebis(6-tert-butyl-p-cresol) has been explored in various studies, particularly focusing on its antioxidant properties and potential toxicological effects.

Antioxidant Activity

BHT is recognized for its ability to scavenge free radicals and inhibit lipid peroxidation, making it a valuable compound in food preservation and cosmetic products. Studies have demonstrated that BHT can protect cellular components from oxidative damage:

- Mechanism : BHT acts as a chain-breaking antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

- Research Findings : In vitro studies have shown that BHT can effectively reduce oxidative stress markers in various cell types, including hepatocytes and neuronal cells .

Toxicological Studies

While BHT is widely used, its safety profile has been scrutinized due to potential adverse effects:

- Acute Toxicity : Studies indicate that BHT has low acute toxicity. The LD50 values for oral exposure are reported to be greater than 5000 mg/kg in animal models .

- Chronic Effects : Long-term studies have revealed reproductive toxicity in male rats at high doses, with significant histopathological changes observed in the testes . The No Observed Adverse Effect Level (NOAEL) was determined to be around 12.7 mg/kg/day for males based on reproductive toxicity studies .

Case Studies

-

Reproductive Toxicity in Rats :

- A study conducted by Takagi et al. (1994) assessed the reproductive toxicity of BHT through a 53-day oral dosing regimen. Significant changes were noted in testis weight and sperm parameters at higher doses (1000 ppm), leading to the conclusion of potential reproductive hazards at elevated exposures .

- Oxidative Stress Reduction :

Summary of Research Findings

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Takagi et al. (1994) | Reproductive Toxicity | NOAEL of 12.7 mg/kg/day; testicular degeneration observed at high doses |

| In vitro studies | Antioxidant Activity | Effective reduction of oxidative stress markers in cell cultures |

| OECD SIDS Report | Acute Toxicity | LD50 > 5000 mg/kg; low acute toxicity profile |

Propiedades

IUPAC Name |

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-10-11-18(19-12-16(2)14-21(23(19)27)25(4,5)6)20-13-17(3)15-22(24(20)28)26(7,8)9/h12-15,18,27-28H,10-11H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIHUDNDPCJCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399997 | |

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4081-14-5 | |

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-BUTYLIDENEBIS(6-TERT-BUTYL-P-CRESOL) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.